tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate
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Overview
Description
“tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate” is a chemical compound with the CAS Number: 1461706-71-7 . It has a molecular weight of 330.47 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) .Scientific Research Applications
Metalation and Alkylation between Silicon and Nitrogen
Tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, leading to reactions with a variety of electrophiles. This process is significant in preparing α-functionalized α-amino silanes, showcasing the compound's utility in silicon-based organic synthesis (Sieburth, Somers, & O'hare, 1996).
Hydrogen Bonding in Carbamate Derivatives
Research on carbamate derivatives, including tert-Butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, reveals the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. These findings are crucial for understanding molecular interactions and designing new materials with specific properties (Das et al., 2016).
Synthesis and Application in Sensory Materials
Tert-Butyl carbazole derivatives have been synthesized for gel formation and fluorescence sensing. TCBT, a tert-Butyl moiety-containing compound, demonstrates strong blue light emission and serves as a fluorescent sensory material for detecting volatile acid vapors, highlighting its potential in environmental monitoring and safety applications (Jiabao Sun et al., 2015).
Organic Synthesis Building Blocks
The tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates class has been identified as N-(Boc) nitrone equivalents, showcasing their role as versatile building blocks in organic synthesis. These compounds facilitate the creation of N-(Boc)hydroxylamines, underscoring their importance in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
Chemoselective Transformation of Amino Protecting Groups
The study on silyl carbamates highlights their application in the chemoselective transformation of amino protecting groups, such as converting N-t-Boc compounds into N-Z compounds. This illustrates the compound's utility in facilitating mild reaction conditions for organic transformations (Sakaitani & Ohfune, 1990).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMXOMQRUJOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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